REACTION_CXSMILES
|
C(OC(C1C=CC=CC=1)[C:5](=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)C.C1C=CC(C(N=C=O)N=[C:27]=[O:28])=CC=1.[C:32]([O:37]CCO)(=[O:36])[C:33]([CH3:35])=C.[OH2:41]>C(O)C>[C:5]([OH:12])(=[O:28])[CH2:6][CH2:11][CH2:35][CH2:33][C:32]([OH:37])=[O:36].[C:32]([OH:37])(=[O:36])[C:11]1[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:5]([OH:12])=[O:41].[CH2:27]([C:6]([CH2:5][OH:12])([CH2:7][OH:36])[CH2:11][CH3:10])[OH:28]
|
Name
|
triisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hydroxy
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C1=CC=CC=C1)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)C(N=C=O)N=C=O
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCO
|
Name
|
polyvinyl alcohol methacrylic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyurethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
is prepared
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.5 mol |
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)O)=CC=CC1)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.5 mol |
Name
|
|
Type
|
product
|
Smiles
|
C(O)C(CC)(CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC(C1C=CC=CC=1)[C:5](=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)C.C1C=CC(C(N=C=O)N=[C:27]=[O:28])=CC=1.[C:32]([O:37]CCO)(=[O:36])[C:33]([CH3:35])=C.[OH2:41]>C(O)C>[C:5]([OH:12])(=[O:28])[CH2:6][CH2:11][CH2:35][CH2:33][C:32]([OH:37])=[O:36].[C:32]([OH:37])(=[O:36])[C:11]1[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:5]([OH:12])=[O:41].[CH2:27]([C:6]([CH2:5][OH:12])([CH2:7][OH:36])[CH2:11][CH3:10])[OH:28]
|
Name
|
triisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hydroxy
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C1=CC=CC=C1)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)C(N=C=O)N=C=O
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCO
|
Name
|
polyvinyl alcohol methacrylic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyurethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
is prepared
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.5 mol |
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)O)=CC=CC1)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.5 mol |
Name
|
|
Type
|
product
|
Smiles
|
C(O)C(CC)(CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC(C1C=CC=CC=1)[C:5](=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)C.C1C=CC(C(N=C=O)N=[C:27]=[O:28])=CC=1.[C:32]([O:37]CCO)(=[O:36])[C:33]([CH3:35])=C.[OH2:41]>C(O)C>[C:5]([OH:12])(=[O:28])[CH2:6][CH2:11][CH2:35][CH2:33][C:32]([OH:37])=[O:36].[C:32]([OH:37])(=[O:36])[C:11]1[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:5]([OH:12])=[O:41].[CH2:27]([C:6]([CH2:5][OH:12])([CH2:7][OH:36])[CH2:11][CH3:10])[OH:28]
|
Name
|
triisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hydroxy
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C1=CC=CC=C1)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)C(N=C=O)N=C=O
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCO
|
Name
|
polyvinyl alcohol methacrylic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyurethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
is prepared
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.5 mol |
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)O)=CC=CC1)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.5 mol |
Name
|
|
Type
|
product
|
Smiles
|
C(O)C(CC)(CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |